molecular formula C15H14FNO2 B291255 N-(2-ethoxyphenyl)-2-fluorobenzamide

N-(2-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B291255
M. Wt: 259.27 g/mol
InChI Key: USJIWHSXJBOSRR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-fluorobenzamide is a benzamide derivative featuring a 2-ethoxy substituent on the aniline ring and a fluorine atom at the ortho position of the benzoyl ring.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

USJIWHSXJBOSRR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Fluorine

Electronic Properties
  • Ethoxy Group : The ethoxy substituent is electron-donating due to the oxygen atom’s lone pairs, which can increase electron density on the aromatic ring. This contrasts with fluorine, which is electron-withdrawing via inductive effects .
  • Fluorine Substituents : Fluorine’s electronegativity enhances the polarity of the benzamide scaffold, influencing hydrogen-bonding capabilities and intermolecular interactions critical for crystal packing .
Steric Effects
  • This may reduce coplanarity between aromatic rings compared to fluorinated analogs like Fo23, where the interplanar angle between aromatic rings is only 0.5° .

Structural and Crystallographic Features

Hydrogen Bonding and Crystal Packing
  • Fluorinated Analogs (Fo23) : Exhibit 1D chains stabilized by N-H···O and C-H···F interactions. The amide group in Fo23 is tilted at ~23° from the aromatic planes, facilitating hydrogen-bonded networks along the a-axis .
  • However, its bulkiness could disrupt the tight packing observed in fluorinated analogs, leading to different space groups or Z’ values (e.g., as seen in chloro analogs like JOFHAO, which crystallizes in space group Pc with Z’=2) .
Coplanarity and Conformational Flexibility
  • Fluorinated benzamides like Fo23 and YAZBIN show high coplanarity between aromatic rings (interplanar angle <1°), driven by fluorine’s small size and strong intermolecular interactions .
  • The ethoxy group’s steric demand may increase torsional angles between rings, reducing coplanarity and altering conformational preferences.

Comparative Data Table

Property N-(2-ethoxyphenyl)-2-fluorobenzamide N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24)
Substituents 2-ethoxy, 2-fluoro 2,3-difluoro, 2-fluoro 2,4-difluoro, 2-fluoro
Synthetic Yield Not reported 88% Not reported
Melting Point Not reported 100–102°C Not reported
Interplanar Angle Likely >0.5° (steric hindrance) 0.5° Similar to Fo23
Key Interactions Potential C-H···O, O-H···O N-H···O, C-H···F Likely similar to Fo23
Space Group Not determined Pn Not reported

Q & A

Q. What are the standard synthetic protocols for N-(2-ethoxyphenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-ethoxy aniline derivatives with 2-fluorobenzoyl chloride. A representative procedure (adapted from related benzamide syntheses) uses dichloromethane as a solvent, triethylamine as a base, and controlled stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) . Temperature optimization (0–25°C) minimizes side reactions like hydrolysis of the acyl chloride. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. For yield optimization, consider continuous flow reactors to enhance mixing and reduce reaction time .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) for data processing due to their robustness in handling small-molecule crystallography . For disordered structures (common in flexible ethoxyphenyl groups), apply restraints or constraints during refinement. Complementary tools like Olex2 or Mercury (CCDC) aid in visualization and hydrogen-bonding analysis .

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm amide bond formation. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic fluorine causes splitting in adjacent protons .
  • FT-IR : Amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) verify the benzamide backbone .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight and purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 2-ethoxy and 2-fluoro substituents influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The ethoxy group’s electron-donating nature (+I effect) increases electron density on the aromatic ring, potentially enhancing nucleophilic aromatic substitution (NAS) at the para position. In contrast, the 2-fluoro group’s electron-withdrawing effect (−I) polarizes the amide bond, increasing hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors). Computational studies (DFT) using Gaussian or ORCA can map electrostatic potentials and predict docking interactions . Experimentally, competitive inhibition assays (e.g., enzyme kinetics) quantify binding affinity changes upon substituent modification .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:
  • Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., vehicle-only).
  • Validate purity (>95%) via HPLC before biological testing .
  • Employ orthogonal assays (e.g., SPR for binding affinity, in vitro enzymatic inhibition) to cross-verify results .

Q. How can high-throughput crystallography pipelines improve structural analysis of fluorobenzamide derivatives?

  • Methodological Answer : Automated platforms (e.g., Rock Imager for crystal screening) enable rapid identification of diffraction-quality crystals. SHELXC/D/E pipelines streamline data processing for large datasets, particularly for polymorphic forms . Pair with machine learning (e.g., CrystalNet) to predict crystallization conditions from molecular descriptors (logP, polar surface area) .

Q. What are the metabolic pathways of this compound, and how can metabolites be identified?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS/MS. Phase I metabolism likely involves oxidative deethylation of the ethoxy group, forming 2-hydroxyphenyl derivatives. Phase II metabolites (e.g., glucuronides) are identified using β-glucuronidase hydrolysis. Stable isotope labeling (e.g., 13C^{13}\text{C}-ethoxyphenyl) aids in tracking metabolic fate .

Methodological Notes

  • Contradiction Handling : Conflicting synthetic yields (e.g., 75% vs. lower yields in other studies) may stem from solvent purity or inert atmosphere use. Replicate reactions under argon and use freshly distilled solvents .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in public repositories (e.g., ChEMBL) to facilitate cross-study validation .

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